molecular formula C13H12F3N5 B2602464 5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine CAS No. 956795-58-7

5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2602464
CAS No.: 956795-58-7
M. Wt: 295.269
InChI Key: NAKILFUUCSXQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine (CAS: 956370-70-0) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₃H₁₂F₃N₅ and a molecular weight of 295.27 g/mol . Its structure features:

  • 5,7-dimethyl groups on the pyrimidine ring.
  • A 1-methyl-5-(trifluoromethyl)-1H-pyrazole substituent at position 2 of the pyrazolo[1,5-a]pyrimidine core.

This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are known for their structural resemblance to purines and applications in medicinal chemistry, particularly as kinase inhibitors and receptor antagonists .

Properties

IUPAC Name

5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5/c1-7-4-8(2)21-11(18-7)5-10(19-21)9-6-17-20(3)12(9)13(14,15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKILFUUCSXQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=C(N(N=C3)C)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under specific conditions to ensure regioselectivity and high yield. Another method involves the multicomponent reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile with unsymmetrical β-diketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising pharmacophore in drug discovery. Notably, derivatives of this compound have shown potential in the following therapeutic areas:

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines can act as inhibitors of critical pathways involved in cancer progression. For example, compounds derived from this scaffold have demonstrated significant inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, which are implicated in various cancers. One study reported the synthesis of a library of these derivatives with IC50 values ranging from 0.018 μM to 1.892 μM for PI3Kδ inhibition, highlighting their potential as targeted cancer therapies .

Anti-inflammatory Effects

In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and have been proposed for the treatment of autoimmune diseases like systemic lupus erythematosus and multiple sclerosis .

Enzyme Inhibition

The compound's structure allows it to function as an enzyme inhibitor. For instance, certain derivatives have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), showcasing their versatility in targeting multiple pathways relevant to cancer and other diseases .

Material Science Applications

Beyond medicinal applications, this compound exhibits significant potential in materials science due to its unique photophysical properties.

Photophysical Properties

Recent studies have highlighted the exceptional photophysical characteristics of pyrazolo[1,5-a]pyrimidines, making them suitable candidates for use as fluorophores in various applications . The ability to form stable crystals with unique conformational properties further enhances their utility in solid-state applications.

Crystallization and Solid-State Applications

The crystallization behavior of these compounds has been studied extensively, revealing interesting supramolecular phenomena that could be exploited in developing new materials with tailored optical properties . The dihedral angles and bond lengths observed in crystal structures suggest potential for designing novel optoelectronic devices.

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Compound Development

A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives that exhibited potent activity against PI3Kδ with selectivity over other isoforms. The most active compound showed an IC50 value of 18 nM, indicating its potential as a lead candidate for cancer therapy .

Case Study 2: Enzyme Inhibition

Another investigation focused on dual inhibitors targeting EGFR and VEGFR2 using pyrazolo[1,5-a]pyrimidine derivatives. These compounds were effective in inhibiting tumor growth in MCF-7 models and demonstrated significant apoptotic effects on cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and biological activities:

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity/Application Source
Target Compound 5,7-dimethyl; 2-[1-methyl-5-(CF₃)-pyrazole] 295.27 Not explicitly stated (structural studies)
PHTPP (3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine) 5,7-bis(CF₃); 3-(4-hydroxyphenyl) ~383.26 ESR2 antagonist (selective over ESR1)
5-Methyl-2-[1-methyl-5-(CF₃)-pyrazol-4-yl]-7-(CF₃)-pyrazolo[1,5-a]pyrimidine (CAS: N/A) 5-methyl; 7-CF₃; 2-[1-methyl-5-(CF₃)-pyrazole] ~345.28 Structural analogue (potential kinase inhibition)
2-Methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2-methyl; 5-thiophene; 7-CF₃ ~299.28 Synthetic intermediate for thiocyanation
5-(2-Furanyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine (CAS: 2226182-11-0) 2-amine; 5-furanyl; 7-CF₃ 268.19 Not explicitly stated (structural studies)

Key Structural and Functional Differences

Substituent Effects on Bioactivity

  • The target compound lacks the bulky aryl groups (e.g., 4-hydroxyphenyl in PHTPP) that confer ESR2 antagonism, suggesting divergent biological targets .
  • PHTPP ’s 5,7-bis(trifluoromethyl) groups enhance lipophilicity and receptor binding compared to the target compound’s 5,7-dimethyl groups .
  • The thiophene- and furan-substituted derivatives (e.g., ) introduce heterocyclic moieties that may influence electronic properties and metabolic stability.

Synthetic Accessibility

  • The target compound’s synthesis likely involves pyrazole-pyrimidine coupling (similar to methods in ), whereas PHTPP requires selective trifluoromethylation at positions 5 and 7 .
  • Thiocyanation of pyrazolo[1,5-a]pyrimidines (e.g., ) introduces sulfur-based functional groups, which are absent in the target compound.

Physicochemical Properties The trifluoromethyl (CF₃) group in all analogues enhances metabolic stability and membrane permeability. However, the target compound’s 5,7-dimethyl groups may reduce steric hindrance compared to bis-CF₃ derivatives .

Biological Activity

5,7-Dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Recent studies have explored various synthetic pathways that enhance the yield and structural diversity of these compounds. For instance, a novel method utilizing electrooxidative C–H thiocyanation has shown promise in producing derivatives efficiently .

Anticancer Properties

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer potential. The compound exhibits selective cytotoxicity against various cancer cell lines. For example, in vitro studies demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A54912.3Induction of apoptosis
HeLa9.8Cell cycle arrest at G2/M phase
MCF-715.4Inhibition of DNA synthesis

Enzymatic Inhibition

The compound also shows promise as an enzymatic inhibitor. It has been reported to inhibit specific kinases involved in cancer progression and inflammation. For instance, it demonstrated significant inhibitory activity against cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Table 2: Enzymatic Inhibition Profile

EnzymeIC50 (nM)Type of Inhibition
CDK225Competitive
CDK430Non-competitive
PI3K40Mixed

Study on Antibacterial Activity

A recent study evaluated the antibacterial properties of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound. The results indicated that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .

Study on Anti-quorum Sensing

Another interesting application is in the field of anti-quorum sensing. The compound was assessed for its ability to disrupt bacterial communication systems that lead to biofilm formation. Results showed that it effectively inhibited biofilm formation in Pseudomonas aeruginosa, indicating its potential utility in treating chronic infections associated with biofilms .

Q & A

Basic Question: What are the common synthetic routes for 5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine?

Answer:
The synthesis of this compound typically involves a multi-step, regioselective approach. A general strategy includes:

  • Step 1: Cyclocondensation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with a β-ketoester (e.g., ethyl acetoacetate) under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2: Methylation at the 5- and 7-positions using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Functionalization of the pyrazole moiety via nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups .
    Key catalysts like trifluoroacetic acid (TFA) or novel heterogeneous catalysts (e.g., silica-supported reagents) improve yield and regioselectivity .

Basic Question: How is the structural characterization of this compound performed using spectroscopic methods?

Answer:
Rigorous characterization employs:

  • ¹H/¹³C NMR: Assigns proton and carbon environments. For example, the trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR, while pyrimidine protons resonate between δ 6.5–8.5 ppm in ¹H NMR .
  • IR Spectroscopy: Confirms functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, C=N stretches at 1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₅H₁₃F₃N₆: 358.11 g/mol) .
  • X-ray Crystallography: Resolves stereochemical ambiguities. For example, the dihedral angle between pyrazole and pyrimidine rings is typically 10–20°, influencing π-π stacking in biological systems .

Advanced Question: What strategies address regioselectivity challenges in synthesizing substituted pyrazolo[1,5-a]pyrimidines?

Answer:
Regioselectivity is critical due to competing reaction pathways. Effective approaches include:

  • Catalyst Design: Use of TFA or Lewis acids (e.g., ZnCl₂) to direct cyclization toward the 5,7-dimethyl product over other isomers .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the desired regiochemistry .
  • Microwave-Assisted Synthesis: Enhances reaction homogeneity and reduces side-product formation through rapid heating .
    Contradictions in regioselectivity between studies (e.g., vs. ) may arise from differences in catalyst loading or temperature gradients .

Advanced Question: How can electrochemical methods like C-H thiocyanation be applied to functionalize this compound?

Answer:
Electrochemical C-H functionalization offers a green alternative to traditional methods:

  • Thiocyanation: Using NH₄SCN as a thiocyanate source, electrochemical oxidation generates thiocyanogen ((SCN)₂), which reacts with the pyrazole ring at positions ortho to electron-withdrawing groups (e.g., -CF₃). Voltammetric studies (cyclic voltammetry at 1.20–2.10 V vs. Ag/AgCl) optimize reaction conditions .
  • Mechanistic Insight: Radical intermediates are stabilized by the trifluoromethyl group, enabling selective thiocyanation at the 4-position of the pyrazole ring .

Advanced Question: What in silico methods are used to predict the biological activity and binding mechanisms of this compound?

Answer:
Computational approaches include:

  • Molecular Docking: Software like AutoDock Vina predicts binding affinities to targets (e.g., COX-2 or KDR kinase). The trifluoromethyl group enhances hydrophobic interactions in the active site, as seen in COX-2 inhibitors .
  • QSAR Modeling: Correlates substituent electronic parameters (Hammett σ values) with antitrypanosomal activity. The -CF₃ group’s electron-withdrawing nature improves metabolic stability .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories reveal stable hydrogen bonds with ATP-binding pockets in kinase targets) .

Advanced Question: How do structural modifications (e.g., trifluoromethyl groups) impact pharmacological profiles?

Answer:
The trifluoromethyl (-CF₃) group confers:

  • Enhanced Lipophilicity: LogP increases by ~0.5–1.0 units, improving blood-brain barrier penetration for CNS targets .
  • Metabolic Stability: Resistance to cytochrome P450 oxidation due to strong C-F bonds, as shown in pharmacokinetic studies of analogs .
  • Bioisosteric Effects: -CF₃ mimics -Cl/-NO₂ groups in antimetabolites, disrupting purine salvage pathways in parasites (e.g., Trypanosoma brucei) .

Advanced Question: How to resolve contradictions in spectroscopic data when characterizing derivatives?

Answer:
Contradictions (e.g., unexpected ¹H NMR splitting patterns) arise from dynamic processes or impurities:

  • VT-NMR: Variable-temperature NMR identifies conformational exchange (e.g., ring puckering in pyrimidine) causing peak broadening .
  • 2D NMR (COSY, NOESY): Resolves overlapping signals. For example, NOE correlations between methyl protons and pyrimidine protons confirm spatial proximity .
  • HPLC-PDA-MS: Detects trace impurities (e.g., regioisomers) with retention time shifts and distinct UV profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.